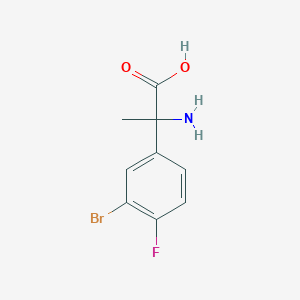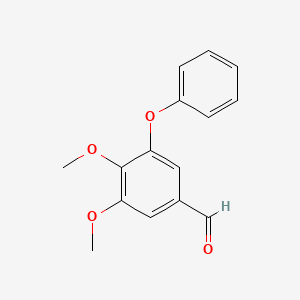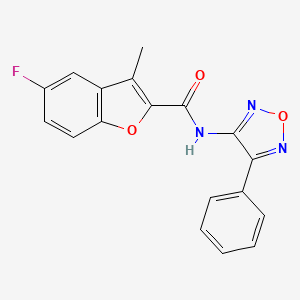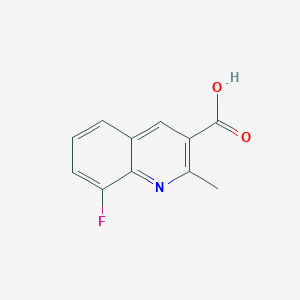
3-Chloro-5-cyclopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 3-position and a cyclopropoxy group at the 5-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-5-cyclopropoxybenzoesäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 3-Chlorbenzoesäure.
Cyclopropylierung: Die 3-Chlorbenzoesäure unterliegt einer Cyclopropylierungsreaktion, um die Cyclopropoxygruppe in der 5-Position einzuführen. Dies kann mit Cyclopropylbromid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.
Oxidation: Der letzte Schritt umfasst die Oxidation des Zwischenprodukts zur Bildung von 3-Chlor-5-cyclopropoxybenzoesäure.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 3-Chlor-5-cyclopropoxybenzoesäure können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei die Kosteneffizienz und die Umweltauswirkungen berücksichtigt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-5-cyclopropoxybenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Veresterung: Die Carboxylgruppe kann mit Alkoholen zu Estern reagieren.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid in wässrigem oder alkoholischem Medium.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.
Veresterung: Säurekatalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden häufig verwendet.
Hauptprodukte, die gebildet werden
Substitution: Die Produkte hängen vom verwendeten Nucleophil ab, z. B. 3-substituierte-5-cyclopropoxybenzoesäuren.
Oxidation: Produkte können je nach Oxidationsgrad Carbonsäuren oder Ketone umfassen.
Veresterung: Ester der 3-Chlor-5-cyclopropoxybenzoesäure.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-cyclopropoxybenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus der 3-Chlor-5-cyclopropoxybenzoesäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-5-methylbenzoesäure: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Cyclopropoxygruppe.
3-Chlor-5-ethoxybenzoesäure: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Cyclopropoxygruppe.
3-Chlor-5-propoxybenzoesäure: Ähnliche Struktur, jedoch mit einer Propoxygruppe anstelle einer Cyclopropoxygruppe.
Einzigartigkeit
3-Chlor-5-cyclopropoxybenzoesäure ist aufgrund des Vorhandenseins der Cyclopropoxygruppe einzigartig, die im Vergleich zu ihren Analoga besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
3-chloro-5-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) |
InChI-Schlüssel |
MFWCSDPMPJBQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)



![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)


